molecular formula C21H21ClN2O2 B14344683 N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide CAS No. 92182-88-2

N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide

Cat. No.: B14344683
CAS No.: 92182-88-2
M. Wt: 368.9 g/mol
InChI Key: SXEQYQATHAMPEP-UHFFFAOYSA-N
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Description

“N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a pyrrole ring, and a phenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable leaving group on the aromatic ring.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of a carboxylic acid derivative (such as an acid chloride) with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(Chlorophenyl)-2-(2-(1H-pyrrol-1-yl)phenoxy)propanamide: Lacks the dimethyl groups on the pyrrole ring.

    N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetamide: Has an acetamide group instead of a propanamide group.

Uniqueness

The presence of the dimethyl groups on the pyrrole ring and the specific arrangement of functional groups in “N-(Chlorophenyl)-2-(2-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)propanamide” may confer unique chemical and biological properties compared to similar compounds

Properties

CAS No.

92182-88-2

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[2-(2,5-dimethylpyrrol-1-yl)phenoxy]propanamide

InChI

InChI=1S/C21H21ClN2O2/c1-14-12-13-15(2)24(14)19-10-6-7-11-20(19)26-16(3)21(25)23-18-9-5-4-8-17(18)22/h4-13,16H,1-3H3,(H,23,25)

InChI Key

SXEQYQATHAMPEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2OC(C)C(=O)NC3=CC=CC=C3Cl)C

Origin of Product

United States

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